molecular formula C5H8N2O B11925013 3-Cyclopropyl-3-methoxy-3H-diazirene CAS No. 140651-35-0

3-Cyclopropyl-3-methoxy-3H-diazirene

Cat. No.: B11925013
CAS No.: 140651-35-0
M. Wt: 112.13 g/mol
InChI Key: AJMXWFACZVBMPG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methoxy-3H-diazirene is a compound belonging to the diazirine family, which are small, photo-reactive molecules. Diazirines are characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon exposure to ultraviolet light, making them valuable tools in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methoxy-3H-diazirene undergoes several types of chemical reactions, primarily involving the generation of carbenes:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions of this compound is the corresponding carbene, which can further react to form various insertion products depending on the available bonds in the reaction environment .

Scientific Research Applications

3-Cyclopropyl-3-methoxy-3H-diazirene has several scientific research applications:

    Biological Target Identification: Used in photoaffinity labeling to study interactions between biomolecules such as proteins and nucleic acids.

    Proteomics: Helps in identifying and characterizing protein interactions.

    Polymer Crosslinking: Utilized in the formation of crosslinked polymer networks for enhanced material properties.

    Adhesion Studies: Employed in studying and improving the adhesion properties of various materials

Mechanism of Action

The primary mechanism of action for 3-Cyclopropyl-3-methoxy-3H-diazirene involves the generation of carbenes upon activation by ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical linkages. This property makes diazirines valuable in labeling and crosslinking applications, where precise control over bond formation is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-methoxy-3H-diazirene is unique due to its specific substituents, which can influence its reactivity and the types of interactions it can undergo. The cyclopropyl and methoxy groups may provide additional stability or reactivity compared to other diazirines, making it suitable for specialized applications .

Properties

CAS No.

140651-35-0

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-cyclopropyl-3-methoxydiazirine

InChI

InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3

InChI Key

AJMXWFACZVBMPG-UHFFFAOYSA-N

Canonical SMILES

COC1(N=N1)C2CC2

Origin of Product

United States

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